3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine
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Overview
Description
3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of prop-2-enyl groups. One common method involves the reaction of 3,6-dichloropyridazine with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloropyridazine: A precursor in the synthesis of 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine.
N,N-bis(prop-2-enyl)pyridazin-4-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chlorine and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
29049-31-8 |
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Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine |
InChI |
InChI=1S/C10H11Cl2N3/c1-3-5-15(6-4-2)8-7-9(11)13-14-10(8)12/h3-4,7H,1-2,5-6H2 |
InChI Key |
XQNLCGRQWBWNFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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